(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL
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Overview
Description
(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a chiral center, making it an interesting subject for stereochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-fluorobenzene and a suitable chiral amine.
Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) for hydrogenation steps.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydroxide (NaOH), hydrochloric acid (HCl).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, nitro compounds.
Scientific Research Applications
Chemistry
Stereochemical Studies: The chiral nature of the compound makes it valuable for studying stereochemical effects in organic reactions.
Catalysis: It can be used as a ligand in asymmetric catalysis.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development:
Industry
Material Science: Used in the synthesis of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways Involved: Modulating biochemical pathways related to its target, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-Amino-1-(5-chloro-2-fluorophenyl)propan-2-OL: The enantiomer of the compound with different stereochemical properties.
1-Amino-1-(5-chloro-2-fluorophenyl)ethanol: A structurally similar compound with a different functional group.
Uniqueness
Chirality: The specific (1S,2S) configuration gives it unique stereochemical properties.
Functional Groups: The presence of amino and hydroxyl groups allows for diverse chemical reactivity.
Properties
Molecular Formula |
C9H11ClFNO |
---|---|
Molecular Weight |
203.64 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(5-chloro-2-fluorophenyl)propan-2-ol |
InChI |
InChI=1S/C9H11ClFNO/c1-5(13)9(12)7-4-6(10)2-3-8(7)11/h2-5,9,13H,12H2,1H3/t5-,9+/m0/s1 |
InChI Key |
MDOYBGNXLACFGZ-SSDLBLMSSA-N |
Isomeric SMILES |
C[C@@H]([C@H](C1=C(C=CC(=C1)Cl)F)N)O |
Canonical SMILES |
CC(C(C1=C(C=CC(=C1)Cl)F)N)O |
Origin of Product |
United States |
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